N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of pyridine-3-carbohydrazide and 4-methoxy-3-nitrobenzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amine derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the substituent introduced.
Scientific Research Applications
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets through its functional groups. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can interact with biological molecules. The nitro and methoxy groups can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3-methyl-4-nitrobenzohydrazide
- N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring enhances its ability to act as a ligand, while the nitro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C14H12N4O4 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O4/c1-22-13-5-4-10(7-12(13)18(20)21)8-16-17-14(19)11-3-2-6-15-9-11/h2-9H,1H3,(H,17,19)/b16-8+ |
InChI Key |
IDOBRCXUGNAUKX-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.